molecular formula C17H18FN3O3S B2612522 N-ethyl-5-fluoro-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-methoxybenzenesulfonamide CAS No. 1448030-19-0

N-ethyl-5-fluoro-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-methoxybenzenesulfonamide

Cat. No.: B2612522
CAS No.: 1448030-19-0
M. Wt: 363.41
InChI Key: WAWXFABQMYOATO-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including an imidazo[1,2-a]pyridine ring, a sulfonamide group, and a methoxy group. Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazo[1,2-a]pyridine ring, which is a fused bicyclic heterocycle .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, imidazo[1,2-a]pyridines can undergo various reactions due to the presence of the nitrogen atoms in the ring .

Scientific Research Applications

Chemical Synthesis and Biological Activity

This compound and its derivatives have been extensively studied for their chemical synthesis and biological activities. For instance, the synthesis and evaluation of substituted imidazo[1,2-a]pyridines, including similar compounds, have shown high affinity and selectivity for peripheral benzodiazepine receptors (PBRs) compared to central benzodiazepine receptors (CBRs). These findings suggest potential applications in neurodegenerative disorders through imaging of PBR expression (Fookes et al., 2008).

Pharmacological Applications

The compound's framework has been utilized to create novel pharmacological probes. For example, research on imidazo[1,2-a]pyridines substituted at the 3-position synthesized as potential antiulcer agents shows the versatility of the core structure in developing new therapeutic agents. These compounds have demonstrated cytoprotective properties in preclinical models, highlighting their potential in treating gastric ulcers (Starrett et al., 1989).

Fluorescence and Imaging Applications

The imidazo[1,2-a]pyridine skeleton has been identified as a valuable architecture for developing stable N-heterocyclic carbenes, showcasing the compound's utility in materials science and catalysis (Alcarazo et al., 2005). Additionally, derivatives of this compound have been explored as fluorescent probes for mercury ion detection, demonstrating the compound's applicability in environmental monitoring and safety (Shao et al., 2011).

Mechanism of Action

Target of Action

The primary targets of N-ethyl-5-fluoro-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2-methoxybenzene-1-sulfonamide Compounds containing the imidazole moiety have been found to bind with high affinity to multiple receptors , which could potentially be the case for this compound as well.

Mode of Action

The exact mode of action of N-ethyl-5-fluoro-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2-methoxybenzene-1-sulfonamide It’s known that imidazole derivatives can interact with their targets in a variety of ways . The specific interactions of this compound with its targets would need further investigation.

Biochemical Pathways

The biochemical pathways affected by N-ethyl-5-fluoro-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2-methoxybenzene-1-sulfonamide Imidazole derivatives have been found to influence a broad range of biological activities , suggesting that this compound could potentially affect multiple biochemical pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-ethyl-5-fluoro-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2-methoxybenzene-1-sulfonamide Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence the bioavailability of this compound.

Result of Action

The molecular and cellular effects of N-ethyl-5-fluoro-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-2-methoxybenzene-1-sulfonamide Imidazole derivatives have been found to exhibit a broad range of biological activities , suggesting that this compound could potentially have diverse molecular and cellular effects.

Future Directions

The future directions for research on this compound would likely involve further exploration of its potential uses, particularly in the field of medicinal chemistry. The development of new drugs based on the imidazo[1,2-a]pyridine scaffold is a current area of interest .

Properties

IUPAC Name

N-ethyl-5-fluoro-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3S/c1-3-20(12-14-11-19-17-6-4-5-9-21(14)17)25(22,23)16-10-13(18)7-8-15(16)24-2/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAWXFABQMYOATO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CN=C2N1C=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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